Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Description
Properties
Molecular Formula |
C16H15BrN2O2 |
|---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
benzyl 3-bromo-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C16H15BrN2O2/c17-14-8-13-10-19(7-6-15(13)18-9-14)16(20)21-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 |
InChI Key |
PIAILUBACCNXDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The synthesis generally begins with a suitable 1,6-naphthyridine precursor, often derived from anthranilic acid or related heteroaromatic compounds. These precursors provide the bicyclic nitrogen-containing framework essential for downstream modifications.
General Synthetic Route
The preparation can be divided into the following key steps:
Reaction Conditions and Solvent Choices
- Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF), dimethylformamide (DMF), and 1,4-dioxane are commonly employed depending on the reaction step.
- Temperature: Reactions are typically conducted between -20°C and 80°C, optimized for each transformation to maximize yield and avoid decomposition.
- Bases and Catalysts: Potassium tert-butoxide and sodium hydride are used as bases for condensation and cyclization steps. Acid catalysts (e.g., trifluoroacetic acid) are used for deprotection or esterification.
Specific Preparation Pathways and Research Findings
Cyclization and Condensation
- The naphthyridine ring system is constructed via condensation of amidine hydrohalide salts with appropriate intermediates containing carbamate protecting groups.
- Bases such as sodium hydride or metal carbonates facilitate the condensation in solvents like toluene or DMF at temperatures ranging from -20°C to 50°C.
Bromination
Esterification to Benzyl Carboxylate
- The carboxylic acid intermediate is converted to the benzyl ester using benzyl alcohol and activating agents such as peptide coupling reagents (e.g., uronium salts) or acid chlorides.
- The reaction proceeds in the presence of bases like N,N-dimethylaminopyridine (DMAP) to catalyze ester bond formation.
Hydrogenation to Dihydro Derivative
- The 7,8-double bond in the naphthyridine ring is reduced via catalytic hydrogenation using Pd/C under hydrogen gas.
- Reaction parameters such as pressure (1–5 atm), temperature (ambient to 50°C), and solvent choice are optimized to achieve selective reduction without affecting other functional groups.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Catalysts | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Cyclization/Condensation | Amidine hydrohalide salt, base (NaH, K2CO3) | Toluene, DMF, 1,4-dioxane | -20°C to 50°C | Carbamate protecting groups often used |
| Bromination | N-bromosuccinimide (NBS), Br2 | Dichloromethane, chloroform | 0°C to 25°C | Regioselective bromination at 3-position |
| Esterification | Benzyl alcohol, DCC, DMAP | Dichloromethane, chloroform | Ambient to reflux | Peptide coupling reagents facilitate ester formation |
| Hydrogenation | Pd/C, H2 gas | Ethanol, ethyl acetate | Ambient to 50°C | Selective reduction of 7,8-double bond |
Research Findings and Optimization Insights
- Yield Optimization: Employing polar aprotic solvents like DMF or THF in condensation steps enhances nucleophilicity and reaction rates, improving overall yield.
- Protecting Group Strategy: Use of carbamate protecting groups (e.g., benzyloxycarbonyl) during intermediate stages stabilizes reactive amines and facilitates selective functionalization.
- Oxidation and Deprotection: Oxidation of sulfide intermediates to sulfoxides or sulfones can be used to modulate reactivity before final transformations.
- Industrial Scale-up: Continuous flow reactors enable precise temperature and reagent control, improving reproducibility and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido or thiol derivatives, while hydrolysis would yield the carboxylic acid form.
Scientific Research Applications
Medicinal Chemistry
Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is being explored as a lead compound for new drug development. Its structural features may enable it to interact with various biological targets, making it a candidate for treating diseases such as neurodegenerative disorders and infections.
Neuroprotective Effects
Preliminary studies indicate that this compound may exhibit neuroprotective properties by inhibiting oxidative stress pathways. Such effects are crucial in the context of neurodegenerative diseases where oxidative damage is prevalent. The compound's potential to modulate neurotransmitter levels through enzyme inhibition (e.g., monoamine oxidase) has been highlighted in recent research .
Biological Studies
Research into the biological activity of this compound has shown promise in various cellular models. Investigations focus on its mechanism of action, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting neurotransmitter dynamics.
- Receptor Modulation : It might influence neurotransmitter receptors, enhancing synaptic transmission and neuroprotection .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound possess significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values range from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent .
Industrial Applications
This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations that can be exploited in industrial settings.
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Research Findings and Data
Reaction Yields and Conditions
Biological Activity
Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1802152-64-2
- Molecular Formula : C13H12BrN2O2
- Molecular Weight : 312.15 g/mol
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the bromination of naphthyridine derivatives followed by esterification processes. Various synthetic routes have been explored to enhance yield and purity, utilizing reagents like bromine in organic solvents under controlled conditions .
1. Monoamine Oxidase (MAO) Inhibition
Recent studies have indicated that derivatives of naphthyridine compounds exhibit potent inhibition of monoamine oxidase (MAO), particularly MAO-B. For instance, related compounds demonstrated IC50 values in the low micromolar range, suggesting that this compound may also possess similar inhibitory effects .
2. Antimicrobial Activity
Research has shown that naphthyridine derivatives can exhibit antimicrobial properties against various bacterial strains. The presence of the bromine atom enhances the compound's reactivity and potential interaction with microbial targets .
3. Neuroprotective Effects
Preliminary data suggest that this compound may have neuroprotective effects due to its ability to inhibit oxidative stress pathways. This is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with specific enzymes such as MAO and cholinesterases, altering neurotransmitter levels in the brain.
- Receptor Modulation : It may modulate neurotransmitter receptors, leading to enhanced synaptic transmission or neuroprotection.
Study on MAO Inhibition
A study conducted on naphthyridine derivatives found that certain substitutions significantly enhanced MAO-B inhibition. The structure–activity relationship (SAR) analysis indicated that the presence of a bromine atom at the 3-position was crucial for maintaining potency .
Antimicrobial Evaluation
In vitro tests against bacterial strains such as E. coli and Staphylococcus aureus showed that derivatives of naphthyridine exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL .
Q & A
Q. What are the common synthetic routes for Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, and what intermediates are critical?
Methodological Answer: The compound is synthesized via coupling reactions using tert-butyl-protected intermediates. For example, tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355819-02-2) is a key precursor, as described in a patent synthesis involving coupling with benzoazepine derivatives . Additional routes include dealkylation of benzyl-protected intermediates under hydrogenation conditions (e.g., Pd/C, H₂), yielding 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds . Key steps:
- Use of tert-butyl esters for amine protection.
- Bromination at the 3-position using electrophilic reagents.
- Characterization of intermediates via ¹H NMR (e.g., δ 12.1 ppm for NH protons) .
Q. What spectroscopic and crystallographic methods are employed to characterize this compound?
Methodological Answer:
- ¹H NMR : Distinct peaks for NH protons (δ 10.0–12.1 ppm) and aromatic protons (δ 8.08–9.14 ppm) in DMSO-d₆ confirm substitution patterns .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is used for structure refinement. ORTEP-3 generates graphical representations of the molecular geometry, with emphasis on ring puckering and hydrogen bonding .
- Mass Spectrometry : High-resolution MS validates molecular weight and bromine isotope patterns.
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 12.1 (s, NH), 8.73 (d, J=2.4 Hz) | |
| X-ray | Crystallographic R-factor < 0.05 |
Advanced Research Questions
Q. How can contradictions in bromination reaction yields be resolved during synthesis optimization?
Methodological Answer: Discrepancies in yields arise from competing side reactions (e.g., over-bromination or deprotection). Strategies include:
- Temperature Control : Lower temperatures (0–5°C) suppress side reactions during electrophilic bromination .
- Catalyst Screening : Pd-based catalysts (e.g., Pd/C) improve selectivity in hydrogenation steps .
- In Situ Monitoring : Use LC-MS or TLC to track intermediate formation and adjust stoichiometry .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of brominated intermediates .
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
- Ring Puckering : The 7,8-dihydro-1,6-naphthyridine core exhibits non-planar puckering, analyzed using Cremer-Pople coordinates (e.g., amplitude q₂ and phase φ₂) to quantify deviations from planarity .
- Hydrogen Bonding : Graph set analysis (Etter’s formalism) identifies motifs like N–H⋯O bonds, critical for stabilizing crystal packing .
- Twinned Data : SHELXL’s TWIN command resolves overlapping reflections in twinned crystals .
Q. How does hydrogen bonding influence the compound’s reactivity in supramolecular assemblies?
Methodological Answer: Hydrogen bonds (e.g., N–H⋯O=C) direct molecular aggregation, impacting solubility and reactivity. For example:
- Cocrystal Design : Co-crystallization with carboxylic acids enhances stability via intermolecular H-bonding .
- Solvent Interactions : DMSO coordinates via S=O⋯H–N bonds, altering reaction kinetics in solution .
- Functionalization : H-bonding sites (e.g., NH groups) are targeted for regioselective modifications .
Q. What strategies optimize the regioselective functionalization of the 1,6-naphthyridine core?
Methodological Answer:
- Directed Metalation : Use of tert-butyloxycarbonyl (Boc) groups at N6 directs lithiation to the 3-position for bromination .
- Cross-Coupling : Suzuki-Miyaura reactions at the 3-bromo position enable aryl/heteroaryl introductions .
- Protection-Deprotection : Sequential use of Boc and benzyl esters avoids side reactions during multi-step syntheses .
Data Contradiction Analysis
- Synthetic Yield Variability : Patent routes report >90% yields for tert-butyl intermediates , while hydrogenation steps may yield <60% due to over-reduction . Resolution: Optimize catalyst loading (5–10% Pd/C) and reaction time .
- Crystallographic Disorder : Discrepancies in thermal motion parameters (e.g., for bromine atoms) are resolved using SHELXL’s PART instruction to model partial occupancy .
Key Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
